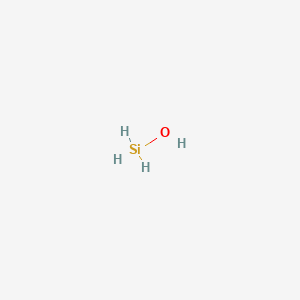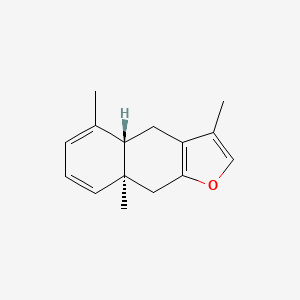
呋喃愈创木-1,3-二烯
描述
科学研究应用
Furanoeudesma 1,3-diene has several scientific research applications:
作用机制
Target of Action
Furanoeudesma 1,3-diene, a compound found in myrrh resin, primarily targets opioid receptors in the brain . These receptors play a crucial role in pain perception, making them a key target for analgesic drugs .
Mode of Action
Furanoeudesma 1,3-diene binds to opioid receptors in brain membranes . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain . The analgesic effect of Furanoeudesma 1,3-diene can be completely reversed by administering naloxone, a known opioid receptor antagonist .
Biochemical Pathways
By binding to opioid receptors, Furanoeudesma 1,3-diene can inhibit the transmission of pain signals, resulting in analgesic effects .
Result of Action
The primary result of Furanoeudesma 1,3-diene’s action is its analgesic effect . By binding to opioid receptors, it can increase pain tolerance . This explains the use of myrrh, which contains Furanoeudesma 1,3-diene, as a pain reliever in traditional medicine .
生化分析
Biochemical Properties
Furanoeudesma 1,3-diene plays a significant role in biochemical reactions, particularly in its interaction with opioid receptors in brain membranes . It binds to these receptors, which are proteins involved in pain modulation, leading to analgesic effects . Additionally, furanoeudesma 1,3-diene has been shown to exhibit antibacterial activity against bacteria such as Escherichia coli and Staphylococcus . The nature of these interactions involves the binding of furanoeudesma 1,3-diene to specific sites on the receptors and bacterial cell membranes, altering their function and leading to the observed effects .
Cellular Effects
Furanoeudesma 1,3-diene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exert anti-inflammatory, antioxidant, and neuroprotective effects . By modulating cell signaling pathways, furanoeudesma 1,3-diene can influence the expression of genes involved in inflammation and oxidative stress responses . This compound also affects cellular metabolism by interacting with enzymes and other biomolecules involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of furanoeudesma 1,3-diene involves its binding interactions with opioid receptors, leading to the inhibition of pain signals . This binding is reversible and can be blocked by naloxone, an opioid receptor antagonist . Furanoeudesma 1,3-diene also interacts with other biomolecules, such as enzymes involved in oxidative stress responses, leading to changes in gene expression and cellular function . These interactions result in the modulation of various biochemical pathways, contributing to the compound’s pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furanoeudesma 1,3-diene have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that furanoeudesma 1,3-diene maintains its analgesic and anti-inflammatory effects over extended periods, although the potency may diminish with prolonged exposure . These temporal effects are important for understanding the compound’s potential therapeutic applications and stability in various formulations .
Dosage Effects in Animal Models
The effects of furanoeudesma 1,3-diene vary with different dosages in animal models. At low doses, the compound exhibits significant analgesic and anti-inflammatory effects without noticeable adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and potential neurotoxicity have been observed . The threshold for these adverse effects is critical for determining safe and effective dosages for therapeutic use .
Metabolic Pathways
Furanoeudesma 1,3-diene is involved in metabolic pathways related to its biotransformation and elimination from the body. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is essential for optimizing the therapeutic use of furanoeudesma 1,3-diene and predicting potential drug interactions .
Transport and Distribution
Within cells and tissues, furanoeudesma 1,3-diene is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of furanoeudesma 1,3-diene is influenced by its physicochemical properties, such as lipophilicity, which affects its ability to cross cell membranes and accumulate in target tissues .
Subcellular Localization
Furanoeudesma 1,3-diene is localized to specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of furanoeudesma 1,3-diene is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes .
准备方法
Furanoeudesma 1,3-diene can be synthesized through stereoselective synthesis from the drug santonin . The synthetic product is identical to the naturally occurring compound found in Commiphora myrrha . Industrial production methods typically involve the extraction of essential oils from myrrh resin, followed by purification processes to isolate furanoeudesma 1,3-diene .
化学反应分析
Furanoeudesma 1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Catalytic hydrogenation can reduce furanoeudesma 1,3-diene to its corresponding saturated compounds.
相似化合物的比较
属性
IUPAC Name |
(4aS,8aS)-3,5,8a-trimethyl-4a,9-dihydro-4H-benzo[f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h4-6,9,13H,7-8H2,1-3H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSAHAHDEVYCOC-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2(C1CC3=C(C2)OC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C[C@]2([C@H]1CC3=C(C2)OC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of Furanoeudesma-1,3-diene and what are its traditional uses?
A1: Furanoeudesma-1,3-diene is a major bioactive compound found in the oleo-gum-resin of Commiphora myrrha (myrrh), a plant traditionally used in Ethiopian folk medicine for wound management. [] Myrrh extracts, particularly those rich in Furanoeudesma-1,3-diene, have also been explored for their analgesic properties, dating back to ancient times. [, ]
Q2: What is the chemical structure and formula of Furanoeudesma-1,3-diene?
A2: Furanoeudesma-1,3-diene is a sesquiterpene. While its exact spectroscopic data is not provided in the provided abstracts, its molecular formula is C15H22O. Its structure can be synthesized starting from santonin. [] The absolute stereochemistry of Furanoeudesma-1,3-diene, initially thought to be one form, has been revised to its enantiomeric form based on optical rotation and CD measurements of synthetically produced compound. []
Q3: How does Furanoeudesma-1,3-diene exert its analgesic effects?
A3: Furanoeudesma-1,3-diene has been identified as a specific agonist of opioid delta receptors. [] This interaction with opioid receptors is likely a key mechanism behind its analgesic effects.
Q4: What is the efficacy of Furanoeudesma-1,3-diene in wound healing, and what contributes to this activity?
A4: Studies have shown that topical application of ointments containing Commiphora myrrha essential oil (rich in Furanoeudesma-1,3-diene) and resin exhibit significant wound healing properties in in vivo models. [] These properties are attributed, in part, to the potent antibacterial activity of both the essential oil and the resin against specific Gram-negative bacteria. []
Q5: How does the chemical composition of Commiphora myrrha extracts vary depending on the extraction method and geographical origin?
A5: The chemical profile of Commiphora myrrha extracts can vary based on the extraction method. Supercritical fluid extraction (SFE) with carbon dioxide yields an oil with a composition comparable to essential oils obtained through hydrodistillation and steam distillation, but without cuticular waxes. [] Geographically, while Somali and Yemeni myrrh share a similar chemical profile, Somali myrrh shows a higher concentration of β-elemene, while Yemeni myrrh is dominated by Furanoeudesma-1,3-diene and curzerene. []
Q6: What other biological activities have been reported for Furanoeudesma-1,3-diene or other compounds found in Commiphora species?
A6: Commiphora species are rich in diverse bioactive compounds. For instance, Furanodienone, another sesquiterpene found in Commiphora sphaerocarpa, Commiphora holtziana, and Commiphora kataf resins, exhibits anti-inflammatory, antimicrobial, and anticancer properties. [] Commiphora mukul extracts and Commiphora myrrha essential oil have also demonstrated significant cytotoxic activity against skin cancer cells in vitro. []
Q7: Are there any potential applications of Commiphora myrrha extracts or its bioactive compounds beyond traditional medicine?
A7: Research suggests potential applications of Commiphora myrrha extracts in various fields. For example, methanolic extracts of Commiphora myrrha resin show promising antiviral activity against the H1N1 influenza virus. [] This antiviral property, attributed to terpenoids like Furanoeudesma-1,3-diene, can be further harnessed by coating biochar with the extract, suggesting potential for air filtration applications. [] Additionally, Commiphora oleoresins and extracts demonstrate repellent and antifeedant properties against terrestrial molluscs, hinting at possible applications in pest control. []
Q8: How does the structure of Furanoeudesma-1,3-diene contribute to its biological activity?
A8: While the provided abstracts don't delve into the specific structure-activity relationship (SAR) of Furanoeudesma-1,3-diene, research on related sesquiterpenes from myrrh suggests that structural variations can significantly impact their ICAM-1 inhibitory activity. [] This finding highlights the importance of understanding how subtle structural modifications in Furanoeudesma-1,3-diene might influence its binding affinity to opioid receptors and potentially modulate its analgesic effects.
Q9: What analytical techniques are commonly used for the characterization and quantification of Furanoeudesma-1,3-diene in Commiphora myrrha extracts?
A9: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to analyze the chemical composition of Commiphora myrrha essential oil and identify its constituents, including Furanoeudesma-1,3-diene. [, , ] This technique allows for the separation and identification of volatile compounds based on their retention times and mass spectral patterns.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


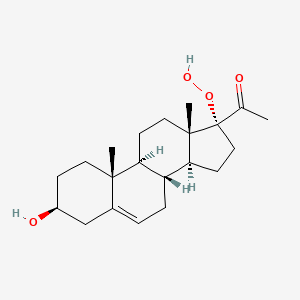
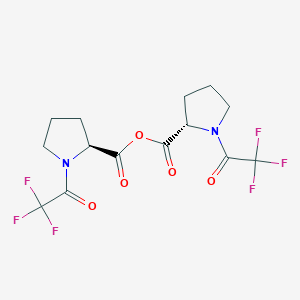


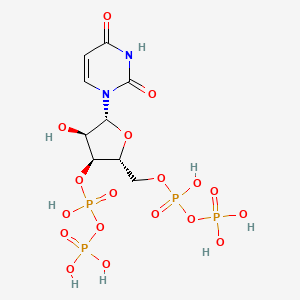
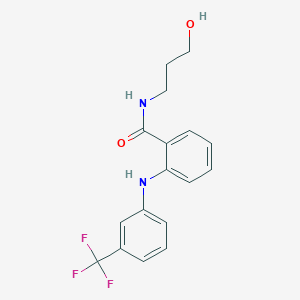
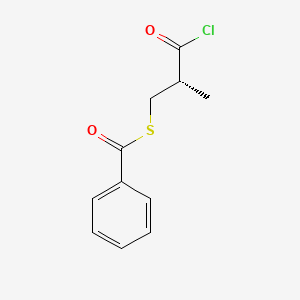
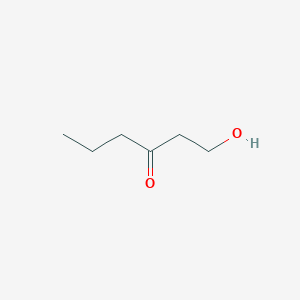
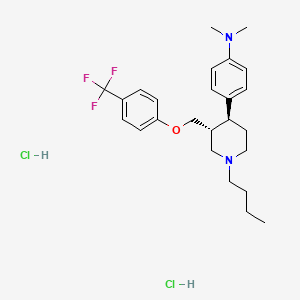
![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)
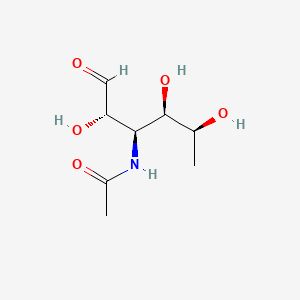
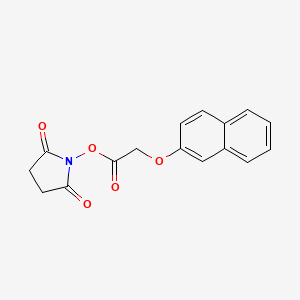
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)
